DI-2-Propynylamine, N-nitroso-
CAS No.: 26457-81-8
Cat. No.: VC19675107
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26457-81-8 |
|---|---|
| Molecular Formula | C6H6N2O |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | N,N-bis(prop-2-ynyl)nitrous amide |
| Standard InChI | InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2 |
| Standard InChI Key | DGPMVVLTZSLVPR-UHFFFAOYSA-N |
| Canonical SMILES | C#CCN(CC#C)N=O |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of N-nitroso-di(prop-2-yn-1-yl)amine (CHNO) features a central nitrogen atom bonded to two propargyl groups and one nitroso group. The propargyl substituents introduce significant electronic and steric effects due to the electron-withdrawing nature of the alkyne triple bonds and the linear geometry of the sp-hybridized carbons. This configuration contrasts with saturated alkyl nitrosamines like N-nitrosodi-n-propylamine (NDPA), where flexible alkyl chains dominate the molecular topology .
The nitroso group adopts a planar geometry, with resonance stabilization between the N=O double bond and the adjacent nitrogen lone pair (Figure 1). Protonation under acidic conditions generates a nitrosaminium ion (RN=N-O), which is highly reactive toward nucleophiles and photolytic degradation .
Synthetic Pathways and Reactivity
Nitrosation of Di-2-Propynylamine
The synthesis of N-nitroso-di(prop-2-yn-1-yl)amine likely follows the general nitrosation mechanism for secondary amines. In acidic media (e.g., HCl), nitrous acid (HNO) reacts with di-2-propynylamine to form the nitroso derivative via electrophilic substitution (Scheme 1) :
The reaction rate is influenced by the amine’s basicity, steric hindrance, and the electronic effects of the propargyl groups. Propargyl substituents, being strongly electron-withdrawing, may reduce the nucleophilicity of the amine nitrogen, potentially slowing nitrosation compared to alkylamines .
Alternative Formation Pathways
Nitrosamine formation can also occur under environmental or industrial conditions:
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Chloramination: Propargylamines exposed to chloramine disinfectants (e.g., in wastewater) may undergo oxidation to nitrosamines via hydrazine intermediates .
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Thermal Degradation: High-temperature processing of propargyl-containing polymers or resins could generate nitrosamines if nitrite contaminants are present .
Physicochemical Properties
While experimental data for N-nitroso-di(prop-2-yn-1-yl)amine are scarce, extrapolations from analogous compounds suggest the following properties:
The propargyl groups likely enhance reactivity toward polymerization or cyclization under acidic or basic conditions, complicating isolation and storage.
Toxicological Profile
Acute and Chronic Toxicity
No direct studies on N-nitroso-di(prop-2-yn-1-yl)amine exist, but nitrosamines universally exhibit carcinogenicity via metabolic activation to alkylating agents. Key extrapolations include:
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Metabolic Activation: Hepatic cytochrome P450 enzymes (e.g., CYP2E1) oxidize the α-carbon adjacent to the nitroso group, generating reactive diazonium ions that alkylate DNA . Propargyl groups may accelerate this process due to their ability to form stable carbocations.
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Organotropism: Likely hepatotoxic and carcinogenic to the liver, similar to NDPA . Animal studies on NDPA report hepatocellular necrosis at doses ≥10 mg/kg/day .
Genotoxicity and Mutagenicity
Nitrosamines are potent mutagens, causing base-pair substitutions (e.g., G→A transitions) via N-alkylguanine adducts. The propargyl moiety’s electron-deficient sp-hybridized carbons may exacerbate DNA cross-linking .
Environmental Fate and Degradation
Abiotic Degradation
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Photolysis: UV irradiation cleaves the N–NO bond, yielding propargyl radicals and nitric oxide (- NO) . Secondary reactions with oxygen generate peroxynitrite (ONOO), a potent oxidant .
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Hydrolysis: Stable in neutral water but may denitrosate under strongly acidic or alkaline conditions .
Biodegradation
Microbial degradation pathways are poorly characterized but likely involve N-demethylase-like enzymes that hydrolyze the nitroso group. The propargyl substituents may resist microbial oxidation due to their triple bonds.
Research Applications and Knowledge Gaps
Current research focuses on:
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Synthetic Methodology: Optimizing nitrosation conditions for propargylamines.
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Toxicokinetics: Elucidating metabolic pathways using in vitro liver microsomes.
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Environmental Impact: Assessing persistence in water systems and potential for disinfection byproduct formation.
Critical knowledge gaps include acute toxicity thresholds, in vivo carcinogenicity data, and degradation kinetics in soil.
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